![molecular formula C19H22N2O4 B249966 N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, commonly known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPAPA is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and has been shown to exhibit anti-inflammatory and analgesic properties. In
Wirkmechanismus
The mechanism of action of MPAPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their inhibition by MPAPA may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
MPAPA has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of MPAPA are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPAPA is its potential as a therapeutic agent for various inflammatory diseases and cancer. Its synthesis method is also relatively simple and inexpensive, making it accessible for laboratory experiments. However, one limitation of MPAPA is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on MPAPA. One area of interest is the development of more potent and selective COX inhibitors based on the structure of MPAPA. Another area of interest is the study of MPAPA's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of targeted drug delivery systems for MPAPA may improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of MPAPA involves the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyacetophenone. This intermediate is then reacted with 4-aminophenol to form 4-(2-methoxyphenyl)-1,3-oxazolidin-2-one. The resulting compound is then reacted with 2-(bromomethyl)propanoic acid to form MPAPA.
Wissenschaftliche Forschungsanwendungen
MPAPA has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. MPAPA has also been shown to exhibit antitumor activity, and has been studied for its potential use in cancer therapy.
Eigenschaften
Molekularformel |
C19H22N2O4 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H22N2O4/c1-13(2)19(23)21-15-10-8-14(9-11-15)20-18(22)12-25-17-7-5-4-6-16(17)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
BFOHTECMPCLXEF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6'-Dibromo-4,4'-diphenyl-1'H-[2,3']biquinolinyl-2'-one](/img/structure/B249886.png)
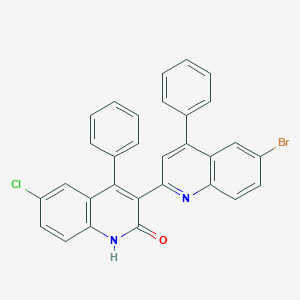
![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)
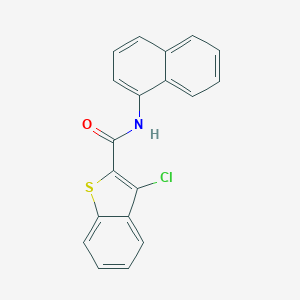
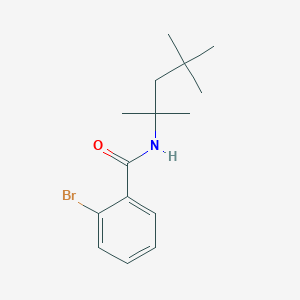
![(3Z)-4-(4-chlorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249900.png)
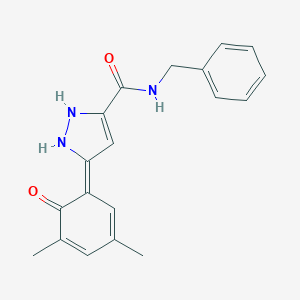
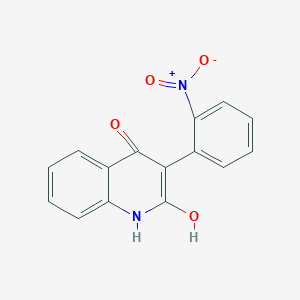
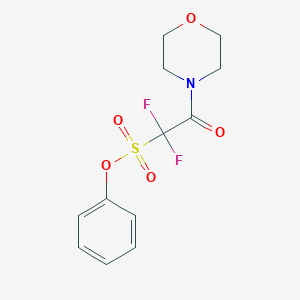
![5-methoxy-3-methyl-1-phenyl-4-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole](/img/structure/B249912.png)
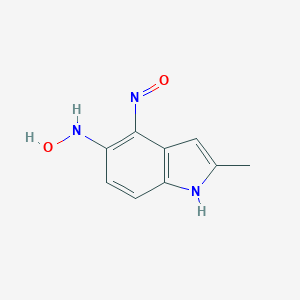
![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
![4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B249919.png)
